(S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate

Catalog No.
S3555844
CAS No.
478037-15-9
M.F
C41H43NO6S
M. Wt
677.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-...

CAS Number

478037-15-9

Product Name

(S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate

IUPAC Name

tert-butyl (2S)-3-[4-[2-(4-methylphenyl)sulfonyloxyethoxy]phenyl]-2-(tritylamino)propanoate

Molecular Formula

C41H43NO6S

Molecular Weight

677.8 g/mol

InChI

InChI=1S/C41H43NO6S/c1-31-20-26-37(27-21-31)49(44,45)47-29-28-46-36-24-22-32(23-25-36)30-38(39(43)48-40(2,3)4)42-41(33-14-8-5-9-15-33,34-16-10-6-11-17-34)35-18-12-7-13-19-35/h5-27,38,42H,28-30H2,1-4H3/t38-/m0/s1

InChI Key

KSGPTMKBCVMBBB-LHEWISCISA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)CC(C(=O)OC(C)(C)C)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)CC(C(=O)OC(C)(C)C)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)C[C@@H](C(=O)OC(C)(C)C)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

(S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate is a complex organic compound characterized by its unique structural features, which include a tert-butyl group, a tosylate moiety, and a tritylamine functional group. The compound's molecular structure allows it to participate in various

That it may undergo include:

  • Nucleophilic Substitution Reactions: The tosylate group can act as a leaving group, facilitating nucleophilic attack by various nucleophiles.
  • Esterification: The compound can participate in esterification reactions, where it can react with alcohols to form new esters.
  • Hydrolysis: In the presence of water, the ester bond may be hydrolyzed, regenerating the corresponding acid and alcohol.

These reactions are essential for understanding the compound's potential transformations in biological systems and synthetic applications.

The synthesis of (S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate typically involves several key steps:

  • Formation of the Tosylate: Starting from an appropriate alcohol, tosyl chloride is used to create the tosylate derivative.
  • Nucleophilic Substitution: The tosylate is then subjected to nucleophilic substitution with a suitable amine to introduce the tritylamine functionality.
  • Esterification: Finally, the reaction between the resulting amine and an acid chloride or carboxylic acid leads to the formation of the desired ester.

These methods highlight the versatility of chemical transformations that can be employed to synthesize this compound.

Trityl Amine DerivativeTritylamineAnticancerDrug developmentTosylateTosyl groupVariousOrganic synthesisPhenolic EsterPhenol & EsterAntioxidantPharmaceuticals

This comparison highlights the uniqueness of (S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate through its combination of functional groups and potential applications.

Interaction studies involving (S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate would typically focus on its binding affinity and activity against specific biological targets. Techniques such as high-throughput screening and structure-activity relationship studies can be employed to evaluate its effectiveness in modulating biological processes.

In vitro assays could assess its impact on enzyme activity or cellular responses, providing insights into its mechanism of action.

Several compounds share structural similarities with (S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate. These include:

  • Trityl Amine Derivatives: Known for their biological activity against cancer cells.
  • Tosylates: Commonly used as intermediates in organic synthesis due to their good leaving group ability.
  • Phenolic Esters: Often exhibit antioxidant properties and are used in pharmaceuticals.

Comparison Table

Compound NameFunctional GroupsBiological Activity

XLogP3

8.7

Dates

Last modified: 07-26-2023

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